N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
Overview
Description
N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that features a quinoline core, a piperidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. For instance, 3-methylpiperidine can be reacted with a suitable quinoline derivative under basic conditions.
Attachment of the Benzyl Group: The benzyl group is typically introduced via a benzylation reaction, where benzyl chloride reacts with the amine group of the intermediate compound.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with chloroacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline core may play a role in binding to these targets, while the piperidine ring and benzyl group could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide: Lacks the methyl group on the piperidine ring.
N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is unique due to the presence of the 3-methyl group on the piperidine ring, which may impart different steric and electronic properties compared to its analogs. This uniqueness could translate to distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-18-7-6-14-27(16-18)22-13-12-20-10-5-11-21(24(20)26-22)29-17-23(28)25-15-19-8-3-2-4-9-19/h2-5,8-13,18H,6-7,14-17H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFFBWHVJWQJNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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